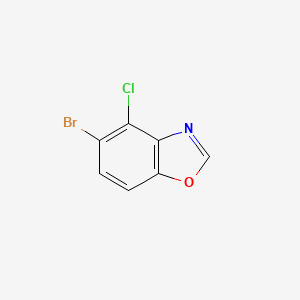

5-Bromo-4-cloro-1,3-benzoxazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-4-chloro-1,3-benzoxazole is a useful research compound. Its molecular formula is C7H3BrClNO and its molecular weight is 232.46. The purity is usually 95%.

BenchChem offers high-quality 5-Bromo-4-chloro-1,3-benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-chloro-1,3-benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Actividades Biológicas: Los investigadores han explorado sus derivados para efectos antimicrobianos, antifúngicos, anticancerígenos, antioxidantes y antiinflamatorios .

- X-Gluc (5-Bromo-4-cloro-3-indolil-beta-D-galactopiranósido): Se utiliza para detectar la expresión de β-glucuronidasa (GUS) en células y tejidos vegetales, contaminación bacteriana en muestras de alimentos y agua, e infecciones causadas por E. coli .

- Sistema de Sustrato BCIP/NBT: Empleado en Northern, Southern y Western blotting, hibridación in situ e inmunohistoquímica .

- Sustratos Enzimáticos: Se utilizan como indicadores en ensayos bioquímicos y pruebas de diagnóstico .

- Estrategias Sintéticas: Los investigadores han desarrollado metodologías bien organizadas para sintetizar derivados de benzoxazol utilizando 2-aminofenol con varios reactivos (aldehídos, cetonas, ácidos, alcoholes, etc.) bajo diferentes condiciones y catalizadores (nanocatalizadores, catalizadores metálicos, catalizadores de líquidos iónicos) .

Química Medicinal y Descubrimiento de Fármacos

Ensayos Enzimáticos y Detección

Ensayos Bioquímicos e Indicadores

Síntesis Orgánica y Catálisis

En resumen, 5-Bromo-4-cloro-1,3-benzoxazol conecta la química orgánica sintética con los ámbitos medicinal, farmacéutico e industrial, convirtiéndolo en un compuesto fascinante para la exploración e innovación científica . Si necesita más detalles o tiene alguna pregunta adicional, ¡no dude en preguntar!

Mecanismo De Acción

Target of Action

5-Bromo-4-chloro-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives have been found to target various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases . These targets are involved in various biochemical pathways and play crucial roles in cellular functions and disease progression .

Mode of Action

The interaction of 5-Bromo-4-chloro-1,3-benzoxazole with its targets leads to changes in the function of these targets. For instance, the presence of 4-methyl and 5-chloro substituents on the benzoxazole ring showed the highest inhibitory activity for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), respectively . This suggests that 5-Bromo-4-chloro-1,3-benzoxazole may inhibit these enzymes, affecting their function and the biochemical pathways they are involved in .

Biochemical Pathways

5-Bromo-4-chloro-1,3-benzoxazole, by interacting with its targets, can affect various biochemical pathways. For example, by inhibiting cholinesterases, it can impact the cholinergic system, which plays a crucial role in memory and cognition . Furthermore, by targeting DNA topoisomerases, it can affect DNA replication and transcription, thereby influencing cell proliferation .

Pharmacokinetics

The compound’s molecular weight (23246) suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of 5-Bromo-4-chloro-1,3-benzoxazole’s action depend on the specific targets and pathways it affects. For instance, by inhibiting cholinesterases, it could potentially enhance cholinergic transmission, which could have implications for neurological disorders . By targeting DNA topoisomerases, it could inhibit DNA replication and transcription, potentially leading to cell death in rapidly dividing cells, such as cancer cells .

Safety and Hazards

Direcciones Futuras

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They have been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways .

Análisis Bioquímico

Biochemical Properties

5-Bromo-4-chloro-1,3-benzoxazole, like other benzoxazole derivatives, has been found to interact with various enzymes and proteins . The presence of 4-methyl and 5-chloro substituents on the benzoxazole ring showed the highest inhibitory activity for AChE and BuChE .

Cellular Effects

Benzoxazole derivatives have been found to have significant effects on various types of cells and cellular processes . For instance, they have been found to have antimicrobial, antifungal, and anticancer activities .

Molecular Mechanism

Benzoxazole derivatives are known to interact with biological receptors in the human body . They are isosteres of the nucleic acid bases guanine and adenine, which may facilitate their interactions with biomolecules .

Temporal Effects in Laboratory Settings

Benzoxazole derivatives have been used in various studies, indicating their stability and suitability for long-term studies .

Dosage Effects in Animal Models

The effects of 5-Bromo-4-chloro-1,3-benzoxazole at different dosages in animal models have not been reported. Benzoxazole derivatives have been used in various pharmacological studies, suggesting their potential for use in animal models .

Metabolic Pathways

Benzoxazole derivatives are known to be involved in various biological activities, suggesting their involvement in multiple metabolic pathways .

Transport and Distribution

Benzoxazole derivatives are known to interact with various biological receptors, suggesting their potential for distribution within cells and tissues .

Subcellular Localization

Given the wide range of biological activities of benzoxazole derivatives, it is possible that they may be localized to specific compartments or organelles within cells .

Propiedades

IUPAC Name |

5-bromo-4-chloro-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO/c8-4-1-2-5-7(6(4)9)10-3-11-5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPAUKFVVDKTFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC=N2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2547300.png)

![2-[[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2547307.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2547308.png)

![2-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2547315.png)